molecular formula C18H12S B14123468 Benzo[b]thiophene, 3-(1-naphthalenyl)- CAS No. 55712-59-9

Benzo[b]thiophene, 3-(1-naphthalenyl)-

Cat. No.: B14123468
CAS No.: 55712-59-9
M. Wt: 260.4 g/mol
InChI Key: CAGYGRIXMCDCLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzo[b]thiophene derivatives involves the reaction of aryne intermediates with alkynyl sulfides. This one-step intermolecular reaction can produce a wide range of 3-substituted benzothiophenes, including benzo[b]thiophene, 3-(1-naphthalenyl)-. The reaction typically uses o-silylaryl triflates and alkynyl sulfides as starting materials, with cesium fluoride in hot acetonitrile as the reaction medium .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene derivatives often involve transition-metal catalyzed reactions. These methods allow for the efficient synthesis of multisubstituted benzothiophenes with good functional group tolerance and versatile C2 functionalizations .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of benzo[b]thiophene, 3-(1-naphthalenyl)- include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in a variety of substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophene, 3-(1-naphthalenyl)- include:

Uniqueness

Benzo[b]thiophene, 3-(1-naphthalenyl)- is unique due to its fused ring structure, which combines a benzene ring, a thiophene ring, and a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

55712-59-9

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1-benzothiophene

InChI

InChI=1S/C18H12S/c1-2-8-14-13(6-1)7-5-10-15(14)17-12-19-18-11-4-3-9-16(17)18/h1-12H

InChI Key

CAGYGRIXMCDCLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC4=CC=CC=C43

Origin of Product

United States

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